1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The imidazole ring is then synthesized and attached to the phenyl group. Finally, the piperidine ring is introduced, and the carboxamide group is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism will depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-oxazole
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Uniqueness
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26F2N6O3S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26F2N6O3S/c1-14-20(15(2)30(27-14)22(23)24)34(32,33)28-11-4-5-17(13-28)21(31)26-18-6-8-19(9-7-18)29-12-10-25-16(29)3/h6-10,12,17,22H,4-5,11,13H2,1-3H3,(H,26,31) |
InChI Key |
CDXLHTYSFLYCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4C |
Origin of Product |
United States |
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